molecular formula C10H12O4 B184777 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone CAS No. 20628-06-2

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

Cat. No.: B184777
CAS No.: 20628-06-2
M. Wt: 196.2 g/mol
InChI Key: KEQHBVWVKYHDCS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.19988 g/mol . It is also known by other names such as acetosyringone . This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the solution-precipitation technique, where the compound is synthesized by reacting appropriate precursors under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it enables the virA gene in bacteria to phosphorylate itself and activate the virG gene product, which stimulates the transcription of other vir genes . This interaction is crucial for the transformation of certain bacterial strains.

Comparison with Similar Compounds

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQHBVWVKYHDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351684
Record name 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-06-2
Record name 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-4',5'-dimethoxyacetophenone
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Q & A

Q1: What is the molecular formula and weight of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C10H12O4 [1]. Based on this formula, the molecular weight can be calculated as 196.20 g/mol.

Q2: What are the key structural features of this compound revealed by the research?

A2: The research highlights two main structural features of the molecule []:

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